1-[6-[(3-Acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethyl-1-benzopyran-8-yl]-3-phenyl-2-propen-1-one
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Overview
Description
Preparation Methods
Rottlerin can be extracted from the fruits of Mallotus philippensis using organic solvents . The extraction process typically involves drying the fruits, grinding them into a powder, and then using solvents like methanol or ethanol to extract the compound . The extract is then purified using chromatographic techniques to isolate rottlerin .
Chemical Reactions Analysis
Rottlerin undergoes various chemical reactions, including oxidation, reduction, and substitution . It is known to interact with reactive oxygen species (ROS) and can act as an uncoupler of mitochondrial oxidative phosphorylation . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Rottlerin has been extensively studied for its potential therapeutic applications. In chemistry, it is used as a reagent to study oxidative phosphorylation and mitochondrial function . In biology, rottlerin is known to inhibit protein kinase C delta (PKCδ), making it a valuable tool for studying cell signaling pathways . In medicine, it has shown promise as an anti-cancer agent, particularly in inhibiting the growth of various cancer cell lines . Additionally, rottlerin has been investigated for its potential use in treating inflammatory diseases and neurodegenerative disorders .
Mechanism of Action
Rottlerin exerts its effects primarily by inhibiting PKCδ, a key enzyme involved in various cellular processes . By inhibiting PKCδ, rottlerin can modulate signaling pathways that regulate cell proliferation, apoptosis, and inflammation . It also acts as a mitochondrial uncoupler, disrupting the mitochondrial membrane potential and reducing the production of ROS . This dual mechanism of action contributes to its anti-cancer and anti-inflammatory properties .
Comparison with Similar Compounds
Rottlerin is unique in its dual role as a PKCδ inhibitor and mitochondrial uncoupler . Similar compounds include other polyphenolic compounds like curcumin and resveratrol, which also exhibit anti-inflammatory and anti-cancer properties . rottlerin’s ability to specifically target PKCδ and its mitochondrial effects set it apart from these other compounds .
Properties
IUPAC Name |
1-[6-[(3-acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethylchromen-8-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28O8/c1-15-24(33)19(27(36)22(16(2)31)25(15)34)14-20-26(35)18-12-13-30(3,4)38-29(18)23(28(20)37)21(32)11-10-17-8-6-5-7-9-17/h5-13,33-37H,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZFNHCVIZBHBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C(=O)C)O)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C=CC4=CC=CC=C4)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871556 |
Source
|
Record name | 1-{6-[(3-Acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl}-3-phenylprop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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